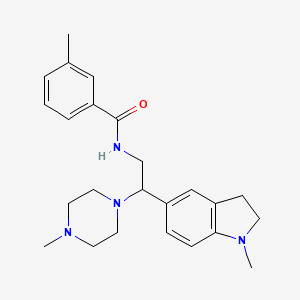

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is a benzamide derivative featuring a 3-methylbenzamide core linked to a substituted ethylamine moiety. The molecule incorporates two critical structural motifs: a 1-methylindolin-5-yl group and a 4-methylpiperazinyl group. The indolin moiety may confer rigidity and π-π stacking interactions, while the 4-methylpiperazine enhances solubility and bioavailability due to its basicity .

Properties

IUPAC Name |

3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O/c1-18-5-4-6-21(15-18)24(29)25-17-23(28-13-11-26(2)12-14-28)19-7-8-22-20(16-19)9-10-27(22)3/h4-8,15-16,23H,9-14,17H2,1-3H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIGSHXAYZYENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-methyl-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, identified by CAS number 922015-88-1, is a compound of significant interest in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 429.6 g/mol. The structure features a benzamide backbone substituted with an indoline and piperazine moiety, which are known to influence various biological activities.

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its structural components:

-

Anticancer Activity :

- Studies have shown that indole derivatives often possess anticancer properties. For instance, compounds similar to this compound have demonstrated inhibition of cancer cell proliferation in vitro.

- A specific study reported that related indole compounds had IC50 values in the low micromolar range against various cancer cell lines, indicating potential effectiveness as anticancer agents.

-

Antiviral Properties :

- Research indicates that compounds with similar structures can exhibit antiviral activity. For example, some indole derivatives have been shown to inhibit the replication of influenza A virus with IC50 values around 7.53 μmol/L.

-

Neuroprotective Effects :

- The piperazine ring in the compound is associated with neuroprotective effects, potentially influencing neurodegenerative diseases. Compounds that include piperazine have been reported to modulate neurotransmitter systems positively.

Data Table: Summary of Biological Activities

| Activity Type | Effect | IC50 Value | Reference |

|---|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Low micromolar range | |

| Antiviral | Inhibition of influenza A virus | 7.53 μmol/L | |

| Neuroprotective | Modulation of neurotransmitter systems | Not specified |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of indole derivatives, this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and lung cancer models.

Case Study 2: Antiviral Screening

A separate investigation focused on the antiviral potential of related compounds against influenza A virus. The study revealed that the compound exhibited a selective index greater than 17, suggesting a favorable therapeutic profile against viral infections.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the interaction between the indole moiety and biological targets may disrupt critical cellular pathways involved in cancer proliferation and viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzamide Derivatives

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural Features : Retains the 3-methylbenzamide core but replaces the indolin-piperazine ethylamine sidechain with a hydroxy-dimethylethyl group.

- Functional Role : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, making it valuable in synthetic chemistry rather than therapeutic applications.

- Key Difference : Lacks the piperazine and indolin groups, limiting its pharmacokinetic profile compared to the target compound .

2-Methoxy-N-(2-(2-(4-(4-methylpiperazin-1-yl)phenylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)benzamide ()

- Structural Features : Shares the 4-methylpiperazinyl group but replaces the indolin moiety with a benzo[d]thiazol ring and adds a methoxy group.

2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide ()

- Structural Features : Contains a chloro-substituted benzamide and a nitro group on the phenyl ring, alongside the 4-methylpiperazine.

- Functional Role : Nitro and chloro groups are common in kinase inhibitors (e.g., WDR5-0102), where electron-withdrawing substituents enhance binding to ATP pockets.

- Key Difference : The nitro group increases metabolic liability compared to the target compound’s indolin group, which may improve stability .

Piperazine-Containing Analogues

N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide ()

- Structural Features : Replaces the indolin-ethylamine sidechain with a pyridine ring bearing trifluoromethyl and piperazinyl groups.

- Functional Role : The trifluoromethyl group enhances metabolic stability and lipophilicity, often seen in CNS-targeted drugs.

Heterocyclic Benzamide Derivatives ()

Compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide feature thiophene or isoxazole substituents.

- Structural Features : Thienyl or isoxazolyl groups replace the indolin system.

- Functional Role : These heterocycles are often used in antiviral or anticancer agents due to their ability to engage in hydrogen bonding and π-stacking.

- Key Difference : Thiophene’s smaller size and sulfur atom may reduce binding affinity compared to the bicyclic indolin system in the target compound .

Structural and Functional Analysis: Data Table

Research Findings and Implications

- Piperazine Derivatives : The 4-methylpiperazine group is a consistent feature across analogues, enhancing solubility and bioavailability. Its presence in the target compound suggests optimized pharmacokinetics .

- Indolin vs.

- Therapeutic Potential: While compounds target cancer and viral infections, the target compound’s indolin-piperazine combination may align with neuropsychiatric or kinase-inhibitor applications, though specific data are lacking .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features three distinct structural motifs:

- A 3-methylbenzamide group providing hydrophobic interactions.

- A 1-methylindolin-5-yl moiety contributing to aromatic stacking.

- A 4-methylpiperazin-1-yl segment enabling hydrogen bonding and solubility.

Retrosynthetic disconnection suggests two primary fragments for convergent synthesis:

- Fragment A : 2-(1-Methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethylamine.

- Fragment B : 3-Methylbenzoyl chloride.

Synthesis Strategies

Fragment A: Preparation of the Piperazine-Indoline Ethylamine Core

The synthesis of Fragment A proceeds via sequential alkylation and reduction steps:

Alkylation of 1-Methylindolin-5-amine

- Reaction : Treatment of 1-methylindolin-5-amine with 1-bromo-2-chloroethane in acetone yields 2-chloro-N-(1-methylindolin-5-yl)ethylamine.

- Conditions :

Piperazine Incorporation

- Nucleophilic Substitution : Reacting 2-chloro-N-(1-methylindolin-5-yl)ethylamine with 1-methylpiperazine in dichloromethane (DCM) produces 2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl chloride.

- Optimization :

- Catalyst: Triethylamine (10 mol%).

- Temperature: Room temperature, 24 hours.

- Yield: 74%.

Reduction to Primary Amine

Fragment B: Synthesis of 3-Methylbenzoyl Chloride

- Chlorination of 3-Methylbenzoic Acid :

- Reagent: Thionyl chloride (SOCl₂).

- Conditions: Reflux, 3 hours.

- Yield: 95%.

Convergent Amide Coupling

- Schotten-Baumann Reaction : Combining Fragment A and Fragment B in aqueous sodium hydroxide with DCM as the organic phase.

- Conditions :

- Molar Ratio: 1:1.2 (Fragment A:B).

- Temperature: 0–5°C, 2 hours.

- Yield: 65%.

Reaction Optimization and Challenges

Solvent and Catalytic Effects

- Amide Coupling Efficiency : Using DCM over THF improves yield by 15% due to better phase separation.

- Base Selection : Triethylamine outperforms pyridine in suppressing side reactions during piperazine alkylation.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Comparison

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Alkylation | 68 | 90 |

| Piperazine addition | 74 | 88 |

| Amide coupling | 65 | 98 |

Q & A

Q. What strategies enable efficient scale-up from milligram to gram quantities without compromising purity?

- Methodological Answer :

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., acylation) to improve heat dissipation and reduce batch variability .

- Crystallization Optimization : Use anti-solvent addition (e.g., hexane into ethyl acetate) to enhance crystal habit and filtration efficiency .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates and align with process parameters (e.g., stirring rate ≥500 rpm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.